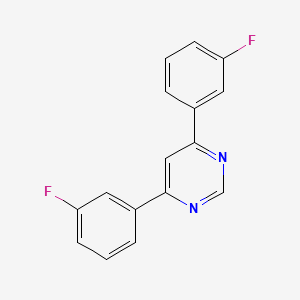

4,6-Bis(3-fluorophenyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffold in Contemporary Medicinal Chemistry and Organic Synthesis

The pyrimidine scaffold is a fundamental heterocyclic organic compound, belonging to the diazine family, with a six-membered ring containing two nitrogen atoms at positions 1 and 3. semanticscholar.org Its significance in medicinal chemistry is profound, largely due to its presence in the essential biomolecules of life: the nucleobases cytosine, thymine, and uracil, which are integral components of DNA and RNA. semanticscholar.orgresearchgate.net This natural prevalence has established the pyrimidine moiety as a "privileged scaffold," inspiring the development of a vast array of synthetic derivatives with therapeutic potential. researchgate.netbohrium.com

In the realm of drug discovery, pyrimidine derivatives have demonstrated a remarkable breadth of biological activities. bohrium.comresearchgate.net These include applications as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic agents. researchgate.netnih.gov Notably, pyrimidine-based drugs like 5-fluorouracil (B62378) are used in cancer chemotherapy, while others such as zidovudine (B1683550) are employed in antiviral therapies against HIV. semanticscholar.org The versatility of the pyrimidine ring, which allows for structural modifications at its 2, 4, 5, and 6 positions, provides medicinal chemists with extensive opportunities to fine-tune the pharmacological properties of these molecules. nih.gov

From an organic synthesis perspective, the development of modern synthetic methodologies, including metal-catalyzed reactions and multicomponent coupling strategies, has greatly expanded the accessibility of complex pyrimidine derivatives. semanticscholar.org This has enabled the creation of extensive compound libraries for high-throughput screening and the rational design of new therapeutic agents with enhanced efficacy and reduced side effects. semanticscholar.org

Strategic Importance of Fluorine Substitution in Pyrimidine Derivatives for Modulating Molecular Properties

The introduction of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties. acs.org When applied to the pyrimidine scaffold, fluorine substitution can have a range of beneficial effects. Fluorine's high electronegativity can alter the electron distribution within the pyrimidine ring, influencing its reactivity and ability to participate in intermolecular interactions. acs.org

Strategically placed fluorine atoms can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an extended half-life and improved pharmacokinetic profile. Furthermore, the substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target. scirp.org

Fluorine can also influence the acidity (pKa) of nearby functional groups, which can affect a compound's solubility and binding affinity to its target protein. acs.org In some cases, fluorine atoms can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site of a protein, thereby increasing the compound's potency. scirp.orgresearchgate.net The unique properties of fluorine make it a valuable tool for medicinal chemists seeking to optimize the drug-like properties of pyrimidine-based therapeutic agents. acs.org

Overview of the Diarylpyrimidine Class and its Research Landscape

The diarylpyrimidine (DAPY) class of compounds is characterized by a central pyrimidine ring substituted with two aryl groups. This structural motif has gained significant attention in medicinal chemistry, particularly in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. nih.gov The DAPY drugs, such as etravirine (B1671769) and rilpivirine, are known for their high potency and resilience against drug-resistant viral strains. nih.gov

The research landscape for diarylpyrimidines is dominated by efforts to overcome the challenges of drug resistance and to improve the pharmacological properties of this class of compounds. nih.gov A key strategy in this area is the exploration of various substituents on the aryl rings and the pyrimidine core to enhance binding interactions with the reverse transcriptase enzyme. nih.gov The flexibility of the diarylpyrimidine scaffold allows for the introduction of a wide range of functional groups, leading to the discovery of new derivatives with improved potency, solubility, and metabolic stability. nih.gov

Beyond their application as NNRTIs, diarylpyrimidines are also being investigated for other therapeutic indications, leveraging the versatile nature of this chemical scaffold. The ability to readily synthesize a diverse library of diarylpyrimidine derivatives makes them an attractive starting point for drug discovery campaigns targeting a variety of diseases.

Academic Research Rationale and Specific Scope for 4,6-Bis(3-fluorophenyl)pyrimidine

The specific compound, this compound, represents a logical extension of the research into diarylpyrimidines. The rationale for its synthesis and study is rooted in the strategic combination of the diarylpyrimidine scaffold with the beneficial properties of fluorine substitution. The presence of two phenyl groups at the 4 and 6 positions of the pyrimidine ring provides a core structure with known biological potential, particularly in the context of enzyme inhibition.

Academic research on this compound would likely focus on several key areas. Firstly, the development of efficient synthetic routes to access this compound in high purity and yield would be a primary objective. nih.gov Secondly, a thorough characterization of its physicochemical properties, including solubility, lipophilicity, and crystal structure, would be essential for understanding its behavior in biological systems. Finally, the compound would be screened against a panel of biological targets, such as protein kinases or viral enzymes, to identify any potential therapeutic applications. The specific scope of this research would be to elucidate the structure-activity relationships of fluorinated diarylpyrimidines and to explore the potential of this compound as a lead compound for further drug development.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H10F2N2 |

|---|---|

Molecular Weight |

268.26 g/mol |

IUPAC Name |

4,6-bis(3-fluorophenyl)pyrimidine |

InChI |

InChI=1S/C16H10F2N2/c17-13-5-1-3-11(7-13)15-9-16(20-10-19-15)12-4-2-6-14(18)8-12/h1-10H |

InChI Key |

ZRUPTVZXHMKQMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=NC=N2)C3=CC(=CC=C3)F |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Bis 3 Fluorophenyl Pyrimidine

Retrosynthetic Analysis of the 4,6-Bis(3-fluorophenyl)pyrimidine Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the primary disconnection points are the bonds between the pyrimidine (B1678525) ring and the two 3-fluorophenyl groups, as well as the bonds within the pyrimidine ring itself.

A primary retrosynthetic approach involves disconnecting the pyrimidine ring, leading to precursors that can form the heterocyclic core. A common strategy for 4,6-disubstituted pyrimidines is to envision a condensation reaction. This leads back to a 1,3-dicarbonyl compound and a nitrogen-containing species like an amidine. In the case of this compound, the key 1,3-dicarbonyl precursor would be 1,3-bis(3-fluorophenyl)propane-1,3-dione. This diketone can then be reacted with a suitable nitrogen source, such as formamidine (B1211174) or urea (B33335), to construct the pyrimidine ring.

Further disconnection of the 1,3-bis(3-fluorophenyl)propane-1,3-dione reveals a Claisen condensation between 3'-fluoroacetophenone (B146931) and a 3-fluorobenzoyl derivative. Alternatively, the diketone can be traced back to the oxidation of a corresponding 1,3-diol or other suitable precursor.

Another significant retrosynthetic pathway considers the formation of the pyrimidine ring from α,β-unsaturated ketones, commonly known as chalcones. researchgate.netpnrjournal.com In this approach, the target molecule is disconnected to reveal a chalcone (B49325) precursor, 1,3-bis(3-fluorophenyl)prop-2-en-1-one, and a nitrogen source like guanidine (B92328) or urea. rsc.orgamegroups.org The chalcone itself can be synthesized through a Claisen-Schmidt condensation of 3-fluoroacetophenone and 3-fluorobenzaldehyde. pnrjournal.comamegroups.org This method is particularly attractive due to the ready availability of the starting aldehydes and ketones.

| Disconnection Approach | Precursors | Starting Materials |

| 1,3-Dicarbonyl Condensation | 1,3-Bis(3-fluorophenyl)propane-1,3-dione, Formamidine/Urea | 3'-Fluoroacetophenone, 3-Fluorobenzoyl derivative |

| Chalcone-based Cyclization | 1,3-Bis(3-fluorophenyl)prop-2-en-1-one, Guanidine/Urea | 3-Fluoroacetophenone, 3-Fluorobenzaldehyde |

Classical and Modern Synthetic Approaches to Diarylpyrimidine Derivatives

The synthesis of diarylpyrimidine derivatives is a well-established field with a variety of methods available, ranging from classical condensation reactions to modern catalyzed and assisted techniques.

Chalcone-Based Cyclocondensation Reactions with Nitrogen Sources

A prevalent and versatile method for synthesizing 4,6-diarylpyrimidines involves the cyclocondensation of chalcones (1,3-diaryl-α,β-unsaturated ketones) with a nitrogen-containing reagent. researchgate.netpnrjournal.com This two-step process typically begins with the base-catalyzed Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde (B42025) to form the chalcone intermediate. pnrjournal.comamegroups.org In the context of this compound, this would involve the reaction of 3-fluoroacetophenone with 3-fluorobenzaldehyde.

The subsequent and crucial step is the cyclization of the chalcone with a suitable nitrogen source to form the pyrimidine ring. Commonly used nitrogen sources include:

Guanidine hydrochloride: Reacts with chalcones in the presence of a base to yield 2-amino-4,6-diarylpyrimidines. rsc.org

Urea: Condenses with chalcones, also under basic conditions, to afford 4,6-diarylpyrimidin-2(1H)-ones. pnrjournal.comsemanticscholar.org

Thiourea: Leads to the formation of 4,6-diarylpyrimidine-2(1H)-thiones. nih.gov

The reaction conditions for these cyclocondensations often involve refluxing in a suitable solvent such as ethanol (B145695) with a base like sodium hydroxide (B78521) or potassium hydroxide. amegroups.orgsemanticscholar.org

Multi-Component Reactions for Pyrimidine Ring Construction

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.orgbohrium.comnih.gov This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation.

For the synthesis of pyrimidines, several MCR strategies have been developed. A notable example is the iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols. acs.orgnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted pyrimidines. acs.orgnih.gov While this offers a high degree of flexibility for creating unsymmetrical pyrimidines, it can also be adapted for symmetrical structures like this compound by using the appropriate alcohol precursors.

Another MCR approach involves the reaction of ketones, aldehydes, and a nitrogen source. For instance, a three-component reaction of a ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate, catalyzed by triflic acid, can yield pyrimidines. mdpi.com

Catalyzed Annulation Strategies (e.g., Cu-Catalysis, Fe(II)-Complex Mediated)

Catalyzed annulation reactions provide an efficient means to construct the pyrimidine ring. Copper-catalyzed reactions have shown particular promise. One such method involves the Cu-catalyzed [3+3] annulation of amidines with saturated ketones. acs.orgcolab.ws This process proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. acs.org

Another copper-catalyzed approach is the [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles, which yields 2,4,6-trisubstituted pyrimidines. organic-chemistry.org Iron(II)-complex mediated reactions have also been reported for the synthesis of pyrimidine derivatives from ketones, aldehydes, or esters with amidines in the presence of TEMPO. organic-chemistry.org These catalytic methods often offer mild reaction conditions and good functional group tolerance.

Microwave-Assisted and Ultrasound-Promoted Synthesis Techniques

To enhance reaction rates, improve yields, and promote greener chemistry, microwave-assisted and ultrasound-promoted techniques have been increasingly applied to the synthesis of pyrimidines.

Microwave-assisted synthesis has been successfully employed for the Biginelli condensation to produce dihydropyrimidinones, and for the synthesis of 2-amino-4,6-diarylpyrimidines from chalcones and guanidine hydrochloride. rsc.orgchemrxiv.orgfoliamedica.bg Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.netnih.gov For example, reactions that might take several hours under reflux can often be completed in a matter of minutes in a microwave reactor. researchgate.net

Ultrasound irradiation has also been shown to promote the synthesis of pyrimidine derivatives. nih.gov It can enhance the cyclocondensation of β-keto esters and amidines to form 4-pyrimidinols. researchgate.net The use of ultrasound can lead to shorter reaction times, milder conditions, and excellent yields. nih.gov The mechanism behind this enhancement is attributed to acoustic cavitation, which generates localized high pressures and temperatures, accelerating the chemical reaction. beilstein-archives.org

| Synthetic Technique | Key Features | Example Application |

| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields. chemrxiv.orgresearchgate.net | Synthesis of 2-amino-4,6-diarylpyrimidines from chalcones and guanidine. rsc.org |

| Ultrasound-Promoted | Shorter reaction times, milder conditions, high regioselectivity. nih.govnih.gov | Cyclocondensation of β-keto esters and amidines. researchgate.net |

Regioselective Introduction of Fluorophenyl Moieties

The synthesis of the symmetrically substituted this compound inherently simplifies the issue of regioselectivity concerning the placement of the two fluorophenyl groups. Since both aryl substituents are identical, the challenge lies not in differentiating between positions 4 and 6, but in ensuring the initial construction of the symmetrical precursors.

The key to achieving the desired product is the use of 3-fluorinated starting materials in the synthetic routes described above. For instance:

In the chalcone-based approach , both the starting acetophenone and benzaldehyde must be 3-fluorinated (i.e., 3-fluoroacetophenone and 3-fluorobenzaldehyde). The subsequent cyclization with a nitrogen source will then directly yield the this compound derivative.

In the 1,3-dicarbonyl condensation method , the synthesis of the 1,3-bis(3-fluorophenyl)propane-1,3-dione precursor is the critical step that dictates the final substitution pattern. This diketone is prepared from 3-fluorinated precursors.

In multi-component reactions , the selection of the appropriate 3-fluorophenyl-containing alcohols or other building blocks is essential for the regioselective formation of the target molecule.

For the synthesis of unsymmetrical diarylpyrimidines, where the two aryl groups are different, regioselectivity becomes a significant challenge. nih.govnih.govrsc.org In such cases, stepwise synthetic strategies are often employed. For example, a Suzuki cross-coupling reaction can be used to introduce one aryl group onto a pre-functionalized pyrimidine ring, followed by the introduction of the second, different aryl group. frontiersin.org However, for the specific target compound this compound, the symmetry of the molecule allows for a more direct and convergent synthesis.

Post-Synthetic Functionalization and Derivatization Strategies for the Pyrimidine Scaffold

The This compound scaffold offers several sites for post-synthetic modification, allowing for the generation of a library of derivatives. The reactivity of the molecule is primarily dictated by the electron-deficient nature of the pyrimidine ring and the presence of the two fluorophenyl substituents.

The most reactive site on the pyrimidine ring for electrophilic substitution is the C5 position. However, the electron-withdrawing nature of the two aryl groups deactivates the ring, making electrophilic aromatic substitution challenging. Nevertheless, under forcing conditions, reactions such as nitration or halogenation may be possible at this position. For instance, nitration of some 2-substituted pyrimidine-4,6-diones has been achieved using sulfuric acid. nih.gov

More contemporary approaches, such as direct C-H functionalization, offer a more versatile means of derivatization. Radical-based C-H functionalization of electron-deficient heteroarenes has been shown to be a viable strategy. nih.govresearchgate.netsigmaaldrich.com This could potentially allow for the introduction of various alkyl or aryl groups at the C5 position.

Furthermore, the fluorine atoms on the phenyl rings can influence the reactivity of the aryl moieties, directing electrophilic substitution to the positions ortho and para to the fluorine atom. However, the pyrimidine core's electron-withdrawing effect will also influence the reactivity of these rings.

A deconstruction-reconstruction strategy has also been reported for the diversification of pyrimidines, which could potentially be applied to create entirely new heterocyclic systems from the target compound. researchgate.net

The table below outlines potential derivatization strategies for the This compound scaffold.

| Reaction Type | Reagent/Catalyst | Potential Position of Functionalization | Resulting Derivative Class |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Pyrimidine C5 | 5-Nitro-4,6-bis(3-fluorophenyl)pyrimidine |

| Electrophilic Halogenation | NBS/NCS | Pyrimidine C5 | 5-Halo-4,6-bis(3-fluorophenyl)pyrimidine |

| Radical C-H Alkylation | Alkylsulfinate salts | Pyrimidine C5 | 5-Alkyl-4,6-bis(3-fluorophenyl)pyrimidine |

| C-H Arylation | Arylboronic acids/Pd catalyst | Pyrimidine C5 | 5-Aryl-4,6-bis(3-fluorophenyl)pyrimidine |

Advanced Structural Characterization and Analysis

X-ray Crystallography and Solid-State Structural Elucidation of 4,6-Bis(3-fluorophenyl)pyrimidine Analogues

X-ray crystallography stands as a powerful tool for determining the precise three-dimensional arrangement of atoms within a crystal lattice. Studies on analogues of this compound reveal intricate networks of non-covalent interactions that dictate their supramolecular assembly and conformational preferences. nih.govnih.gov

In the solid state, pyrimidine (B1678525) derivatives often exhibit highly ordered packing arrangements driven by various intermolecular forces. researchgate.net For instance, the crystal structure of 5,5′-[(4-fluorophenyl)methylene]bis[6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione], an analogue, reveals that molecules are linked by N—H⋯O hydrogen bonds, forming a two-dimensional network. nih.gov This network is further extended into a three-dimensional structure through additional weak C—H⋯O hydrogen bonds. nih.gov Similarly, in other related structures like 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine, inversion-related dimers are formed via pairs of C—H⋯N hydrogen bonds, which then link into chains through further hydrogen bonding. nih.gov This demonstrates a common theme where hydrogen bonds act as primary directors of the supramolecular architecture in pyrimidine-based compounds. researchgate.net

Key interactions observed in analogues include:

Hydrogen Bonding: N—H⋯O and C—H⋯O hydrogen bonds are significant in establishing robust, multi-dimensional networks in the crystal lattice. nih.gov In compounds lacking strong hydrogen bond donors, weaker C—H⋯N interactions can become dominant, forming dimeric units and chains. nih.gov

π–π Stacking: These interactions are common among aromatic systems and contribute significantly to crystal stability. nih.govwikipedia.org In one fluorophenyl pyrimidine analogue, weak π–π interactions are observed with a centroid–centroid distance of 3.599 (2) Å. nih.gov The interaction between the electron-deficient center of a fluorinated benzene (B151609) ring and an electron-rich aromatic system is a known stabilizing force. nih.govwikipedia.org

C—H⋯π Interactions: Weak C—H⋯π interactions are also noted, where a hydrogen atom from a C-H bond interacts with the electron cloud of an aromatic ring, further stabilizing the crystal structure. nih.gov

These non-covalent interactions are fundamental in molecular recognition and the formation of complex supramolecular assemblies. wikipedia.orgresearchgate.net

In the crystal structure of 5,5′-[(4-fluorophenyl)methylene]bis[6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione], the pyrimidine rings are essentially planar. nih.gov The dihedral angles between the mean plane of the fluorophenyl ring and the two pyrimidine rings are 73.32 (7)° and 63.81 (8)°, respectively. nih.gov The angle between the two pyrimidine rings themselves is 61.43 (6)°. nih.gov In another analogue, 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine, the molecule is nearly planar, with dihedral angles between the pyrimidine and the two substituent rings being much smaller, at 4.71 (2)° and 4.50 (2)°. nih.gov These values highlight how different substituents on the pyrimidine core can drastically influence the molecule's preferred conformation within the crystal lattice.

Table 1: Dihedral Angle Data for this compound Analogues

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

| 5,5′-[(4-fluorophenyl)methylene]bis[6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione] | Benzene Ring | Pyrimidine Ring A | 73.32 (7) | nih.gov |

| 5,5′-[(4-fluorophenyl)methylene]bis[6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione] | Benzene Ring | Pyrimidine Ring B | 63.81 (8) | nih.gov |

| 5,5′-[(4-fluorophenyl)methylene]bis[6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione] | Pyrimidine Ring A | Pyrimidine Ring B | 61.43 (6) | nih.gov |

| 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine | Pyrimidine Ring | Pyrrolidine Ring A | 4.71 (2) | nih.gov |

| 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine | Pyrimidine Ring | Pyrrolidine Ring B | 4.50 (2) | nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized this compound and for elucidating its detailed molecular structure.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen, carbon, and fluorine nuclei within the molecule.

¹H NMR: The proton NMR spectrum is used to identify the signals from the aromatic protons on the phenyl rings and the protons on the pyrimidine ring. In related 4,6-diarylpyrimidines, the aromatic protons typically appear as a multiplet in the range of 7.3-8.0 ppm. ajol.info The proton at the C5 position of the pyrimidine ring is expected to resonate as a singlet at approximately 7.4-7.5 ppm, while the proton at the C2 position would appear further downfield, around 8.8 ppm, as seen in the spectrum of 4,6-dichloropyrimidine. ajol.infochemicalbook.com

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. For 2-amino-4,6-diarylpyrimidines, the characteristic C2 and C5 carbons of the pyrimidine ring resonate at approximately 163 ppm and 105 ppm, respectively. ajol.info The carbons of the phenyl rings appear in the typical aromatic region of 128-138 ppm. ajol.info The carbon atoms bonded to fluorine will show characteristic splitting (C-F coupling).

¹⁹F NMR: This technique is particularly important for fluorinated compounds. acs.org For a related compound, 4-methoxy-2-(meta-fluorophenyl)pyrimidine, the ¹⁹F NMR signal was observed with a specific chemical shift, confirming the presence and electronic environment of the fluorine atom on the phenyl ring. spectrabase.com

Table 2: Characteristic NMR Chemical Shifts (δ, ppm) for Diarylpyrimidine Analogues

| Nucleus | Functional Group/Position | Approximate Chemical Shift (ppm) | Reference(s) |

| ¹H | Aromatic protons (Ar-H) | 7.3 - 8.0 (multiplet) | ajol.info |

| ¹H | Pyrimidine H-5 | ~7.46 | chemicalbook.com |

| ¹H | Pyrimidine H-2 | ~8.82 | chemicalbook.com |

| ¹³C | Pyrimidine C-5 | ~105 | ajol.info |

| ¹³C | Aromatic carbons (Ar-C) | 128 - 138 | ajol.info |

| ¹³C | Pyrimidine C-4/C-6 | ~164 | ajol.info |

| ¹³C | Pyrimidine C-2 | ~163 | ajol.info |

| ¹⁹F | meta-fluorophenyl | Specific shift reported | spectrabase.com |

IR spectroscopy is used to identify the characteristic functional groups and vibrational modes of the molecule. vscht.cz The spectrum provides a unique fingerprint based on the absorption of infrared radiation by specific chemical bonds. researchgate.net For diarylpyrimidine structures, key absorption bands are used to confirm the presence of the aromatic rings and the pyrimidine core. physchemres.org

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz

C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the phenyl rings and the C=C and C=N bonds of the pyrimidine ring give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ region. ajol.inforesearchgate.net In related 4,6-diarylpyrimidines, bands around 1670 cm⁻¹ (C=N) and 1510 cm⁻¹ (C=C) are noted. ajol.info

C-F Stretching: The C-F bond exhibits a strong absorption band, typically found in the 1250-1000 cm⁻¹ region, which is a key indicator for the presence of fluorine in the molecule.

Ring Breathing Modes: The pyrimidine ring also shows characteristic "breathing" modes at lower frequencies, often below 1000 cm⁻¹. ajol.info

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to perform a complete vibrational analysis and assign the observed bands to specific molecular motions. physchemres.orgnih.gov

Table 3: Characteristic IR Absorption Frequencies for Diarylpyrimidine Analogues

| Wavenumber (cm⁻¹) | Vibration Type | Reference(s) |

| 3100 - 3000 | Aromatic C-H Stretching | vscht.cz |

| ~1670 | C=N Stretching (Pyrimidine) | ajol.info |

| 1600 - 1400 | C=C and C=N Stretching (Aromatic and Pyrimidine) | ajol.inforesearchgate.net |

| 1250 - 1000 | C-F Stretching | vscht.cz |

| < 1000 | Pyrimidine Ring Breathing and Out-of-Plane Bending | ajol.info |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of the elemental composition of a synthesized compound. By providing a highly accurate mass measurement, typically with a mass resolution of 10,000 or greater, HRMS allows for the determination of a molecule's elemental formula. This is achieved by comparing the experimentally measured exact mass to the theoretically calculated exact mass of a proposed chemical formula. The minuscule difference between these two values, known as the mass error and expressed in parts per million (ppm), serves as a stringent criterion for confirming the molecular formula.

For the compound this compound, the expected molecular formula is C₁₆H₁₀F₂N₂. The theoretical exact mass of this compound can be calculated by summing the exact masses of its constituent isotopes. The experimentally determined mass, typically obtained using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, is then compared to this theoretical value. A low mass error, generally less than 5 ppm, provides high confidence in the assigned molecular formula.

While specific experimental HRMS data for this compound is not widely published, data from closely related structural isomers, such as 2,4-Bis(3-fluorophenyl)-6-phenylpyrimidine, demonstrates the utility of this technique. For instance, in the analysis of a related compound, the protonated molecule [M+H]⁺ was observed, and the measured mass was found to be in close agreement with the calculated mass, confirming its elemental composition. nih.gov

The table below illustrates the theoretical monoisotopic mass calculation for this compound and the expected precision of an HRMS measurement.

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₀F₂N₂ |

| Calculated Monoisotopic Mass | 268.0815 |

| Ionization Mode | ESI |

| Adduct | [M+H]⁺ |

| Calculated m/z for [C₁₆H₁₁F₂N₂]⁺ | 269.0893 |

| Expected Experimental m/z | ~269.0893 |

| Acceptable Mass Error | < 5 ppm |

In a typical HRMS experiment for this compound, the compound would be introduced into the mass spectrometer, where it would be ionized, most commonly forming the protonated molecule [M+H]⁺. The mass analyzer would then measure the mass-to-charge ratio (m/z) of this ion with high precision. The resulting data would be processed to yield an experimental exact mass. Confirmation of the molecular formula C₁₆H₁₀F₂N₂ would be achieved if the experimentally measured mass for the [M+H]⁺ ion is within a narrow tolerance (e.g., ± 0.001 Da) of the calculated value of 269.0893. This level of accuracy effectively rules out other potential elemental compositions, providing definitive evidence for the structure of this compound.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a leading quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, such as atoms and molecules. It is a common practice to use DFT to obtain detailed information on various molecular properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Complex Stability

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. An MD simulation of 4,6-Bis(3-fluorophenyl)pyrimidine, potentially in complex with a biological target like a protein or DNA, would provide insights into its dynamic behavior. Such simulations could reveal the stability of the complex, conformational changes, and key intermolecular interactions, which are invaluable for applications such as drug design.

While the framework for a thorough computational analysis of this compound is well-established, the specific data and research findings remain an area for future investigation. The scientific community awaits dedicated studies that will apply these powerful computational tools to elucidate the unique chemical and physical properties of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that influence a compound's activity, QSAR models can be used to predict the potency of new, unsynthesized molecules, thereby guiding medicinal chemistry efforts.

These descriptors can encompass a wide range of properties, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities.

A comprehensive search of scientific databases and chemical literature was conducted to identify QSAR studies specifically involving this compound. However, as of the latest available information, no dedicated QSAR models or studies focusing on this particular compound or a closely related series involving it have been published. While QSAR analyses have been performed on various other pyrimidine (B1678525) derivatives for different biological targets, the specific structural and electronic contributions of the 4,6-di(3-fluorophenyl) substitution pattern in a QSAR context have not been reported.

In Silico Prediction of Drug-like Properties and Molecular Attributes

In silico methods are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates at an early stage of development. These predictions help to identify compounds with favorable pharmacokinetic profiles and flag potential liabilities, reducing the likelihood of late-stage failures. Key molecular attributes calculated include lipophilicity (logP), topological polar surface area (TPSA), and various bioavailability scores.

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It influences solubility, membrane permeability, and plasma protein binding.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

Bioavailability Score: This is a composite score based on several molecular properties, often derived from rules like Lipinski's Rule of Five, to estimate the likelihood of a compound being orally bioavailable.

Despite the routine application of these predictive models in computational chemistry, a review of the public scientific literature did not yield specific, experimentally validated or peer-reviewed computationally derived values for this compound. The generation of such data would typically be performed within a proprietary research setting or as part of a broader academic study that has not yet been published. Therefore, a data table of these specific attributes for this compound cannot be provided based on currently available research findings.

Structure Activity Relationship Sar Studies of 4,6 Bis 3 Fluorophenyl Pyrimidine Derivatives

Impact of Fluorine Position and Substitution Pattern on Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical properties. nih.gov The judicious placement of fluorine can influence metabolic stability, membrane permeability, pKa, and binding potency. nih.govresearchgate.net In the context of diaryl-substituted heterocyclic inhibitors, such as those targeting p38 MAP kinase, the presence of a 4-fluorophenyl group is a common and often essential motif for high potency. mdpi.com

While direct comparative studies detailing the activity of the meta-fluoro isomer, 4,6-bis(3-fluorophenyl)pyrimidine, versus its para-fluoro counterpart are not extensively documented in publicly available research, the principles of SAR suggest that the position of the fluorine atom would have a significant impact on activity. The change from the para to the meta position alters the electronic distribution of the phenyl ring and the potential for the fluorine atom to act as a hydrogen bond acceptor. This can profoundly affect the molecule's interaction with amino acid residues in the target's binding pocket.

Research on related scaffolds has shown that even subtle changes in substitution can lead to dramatic shifts in activity. For instance, in the development of Pim kinase inhibitors, the addition of a fluorine atom at the C-4 position of an indazole ring reduced potency by a factor of 1000. blumberginstitute.org Similarly, studies on thiosemicarbazide (B42300) derivatives found that an ortho-fluorophenyl substituent conferred the highest antibacterial activity compared to meta- and para-fluorinated analogs, highlighting the critical importance of substituent positioning.

Role of Substituents at Pyrimidine (B1678525) Ring Positions (C-2, C-4, C-6)

The 4,6-diarylpyrimidine scaffold offers multiple positions for substitution, allowing for fine-tuning of biological activity. While the core subject features 3-fluorophenyl groups at the C-4 and C-6 positions, extensive research on analogous 4,6-diarylpyrimidines has focused on modifications at the C-2 position and variations of the aryl groups at C-4 and C-6. frontiersin.orgnih.govnih.govdntb.gov.ua

Substitutions at the C-2 Position: The C-2 position is a crucial site for modification, and its substituent plays a significant role in determining potency and selectivity. nih.govdntb.gov.ua A recent study on 4,6-diaryl pyrimidines as dual EGFR/VEGFR-2 inhibitors explored a series of thioether substituents at this position. frontiersin.org The findings demonstrated that antiproliferative activity was highly dependent on the nature of the group attached to the sulfur atom. frontiersin.org

| Compound ID (Representative) | C-4, C-6 Aryl Groups | C-2 Substituent (R3 in -S-R3) | Relative Activity Trend | Key Finding |

|---|---|---|---|---|

| 22 | R1=4-OMe, R2=3-OMe | 4-OMe-benzyl | Highest | Forms H-bonds with key residues (Arg 817, Lys 721 in EGFR; Glu 885, Lys 868 in VEGFR-2). frontiersin.org |

| 10 | R1=4-Cl, R2=4-OMe | Ethyl | High | Demonstrates potent activity. frontiersin.org |

| 11 | R1=4-Cl, R2=4-OMe | n-Propyl | Moderate | Shows a decrease in activity with increased alkyl chain length compared to ethyl. frontiersin.org |

| 13 | R1=4-Cl, R2=4-OMe | Allyl | Moderate | |

| 14 | R1=4-Cl, R2=4-OMe | Benzyl (B1604629) | Lower | Unsubstituted benzyl is less effective than 4-methoxybenzyl. frontiersin.org |

| 9 | R1=4-Cl, R2=4-OMe | Methyl | Lowest | The smallest alkyl group shows the least activity in this series. frontiersin.org |

Other modifications at the C-2 position include the introduction of amino groups. In a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles developed as A₁ adenosine (B11128) receptor antagonists, the substitution pattern of the exocyclic amino group at C-2 was found to be critical for selectivity. nih.govacs.org Furthermore, a novel class of utrophin modulators was discovered based on a 4,6-diphenylpyrimidine-2-carbohydrazide scaffold, again highlighting the versatility of the C-2 position for introducing diverse chemical functionalities. nih.gov

Substitutions at C-4 and C-6 Positions: The nature of the aryl groups at the C-4 and C-6 positions is another key determinant of activity. The study on dual EGFR/VEGFR-2 inhibitors found that substitutions on these phenyl rings were crucial. frontiersin.org For instance, compound 22 , with 4-methoxyphenyl (B3050149) and 3-methoxyphenyl (B12655295) groups, and compound 29 , with 4-chlorophenyl and 3,4-dimethoxyphenyl groups, showed significantly higher potency than analogues with other substitution patterns. frontiersin.org

Conformational Preferences and Their Correlation with Biological Responses

The three-dimensional conformation of 4,6-diarylpyrimidine derivatives is a critical factor governing their interaction with biological targets. Due to steric hindrance between the hydrogen atom at the C-5 position of the pyrimidine and the ortho-hydrogens of the phenyl rings, the two aryl groups are twisted out of the plane of the central pyrimidine ring. The resulting dihedral angles are crucial for fitting the molecule into the often-hydrophobic sub-pockets of a kinase ATP-binding site.

This principle is well-illustrated in the development of stilbene-based p38 MAP kinase inhibitors, where the pyrimidine ring can be seen as a rigid scaffold that replaces a flexible double bond to lock the aryl groups into a bioactive conformation. mdpi.com In these inhibitors, the vicinal 4-fluorophenyl and pyridinyl rings are held at a specific distance and dihedral angle by the central ring system to maximize interaction with the target. mdpi.com The adoption of a non-planar, twisted conformation allows the aryl groups to engage with different regions of the binding site simultaneously. For example, crystallographic studies of some kinase inhibitors have revealed key pi-stacking interactions between one of the aryl rings and a tyrosine residue in the enzyme's active site, an interaction that is highly dependent on the molecule's conformation. nih.gov Therefore, the conformational preferences of this compound derivatives, dictated by the rotation of the phenyl rings, are intrinsically linked to their biological response.

Correlation of Electronic and Steric Factors with Observed Activities

The biological activity of 4,6-diarylpyrimidine derivatives is ultimately governed by a combination of electronic and steric factors, which can be systematically analyzed through Quantitative Structure-Activity Relationship (QSAR) studies. ijpbs.netijpbs.net

Electronic Factors: The electronic nature of the substituents has a profound effect on binding affinity. In the 2-amino-4,6-diarylpyrimidine series, the introduction of a strongly electron-withdrawing cyano group at the C-5 position was hypothesized to increase the acidity of the C-2 amino group, thereby strengthening a key double-hydrogen bond interaction with an asparagine residue in the adenosine receptor binding site. nih.gov On the C-4 and C-6 aryl rings, electron-donating groups like methoxy (B1213986) (-OMe) and electron-withdrawing groups like chloro (-Cl) modulate the electron density of the rings, influencing cation-π or other electrostatic interactions with the target protein. frontiersin.org The superior activity of the 4-methoxybenzyl substituent at the C-2 thioether position is attributed to the ability of the methoxy group's oxygen to act as a hydrogen bond acceptor. frontiersin.org

Steric Factors: Steric bulk and shape are equally critical. The SAR data for C-2 thioether derivatives clearly show a steric dependency, with the ethyl group being more potent than the smaller methyl or the bulkier n-propyl group. frontiersin.org This suggests an optimal size and shape for the C-2 substituent to fit within its designated binding pocket. The high potency of the 4-methoxybenzyl group is a result of its specific shape allowing it to access and form favorable interactions deep within the receptor site. frontiersin.org QSAR models often incorporate descriptors related to molecular shape and volume to quantify these steric effects and correlate them with the observed biological activities. acs.org

Molecular Interactions and Exploration of Biological Targets Preclinical Focus

Computational Molecular Docking Studies with Key Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand the interactions between small molecules, like pyrimidine (B1678525) derivatives, and biological macromolecules such as enzymes and receptors. Such studies are crucial for rational drug design and for predicting the biological activity of novel compounds.

Characterization of Ligand-Protein Binding Modes

The binding of pyrimidine derivatives to proteins is characterized by a variety of molecular interactions, including hydrogen bonding, hydrophobic interactions, π-π stacking, and halogen bonding. The specific nature and strength of these interactions determine the affinity and selectivity of the compound for its target.

Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the binding pocket of a protein.

Hydrophobic Interactions: The phenyl rings of 4,6-bis(3-fluorophenyl)pyrimidine contribute to hydrophobic interactions with nonpolar amino acid residues, which is a significant driving force for binding.

π-π Stacking: The aromatic nature of both the pyrimidine core and the phenyl substituents allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The fluorine atoms on the phenyl rings can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species.

For instance, in studies of pyrimidine derivatives as potential inhibitors, the pyrimidine core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the protein's hinge region. The substituted phenyl groups then extend into hydrophobic pockets, where they can form additional stabilizing interactions. The planarity of the molecule, influenced by the dihedral angles between the pyrimidine and phenyl rings, also plays a role in how well the compound fits into the binding site.

Identification of Critical Amino Acid Residues in Binding Pockets

Through molecular docking simulations, specific amino acid residues that are critical for the binding of pyrimidine derivatives have been identified in various protein targets. For example, in the context of kinase inhibition, interactions with residues in the ATP-binding pocket are paramount. The pyrimidine scaffold can mimic the adenine (B156593) ring of ATP, allowing it to interact with the hinge region of the kinase. rsc.org

In the case of other enzymes, such as urease, docking studies have revealed that carbonyl groups in spiro-pyrimidinethione derivatives can coordinate with the nickel atoms in the active site, while other parts of the molecule form hydrogen bonds with key active-site residues. researchgate.net The identification of these critical residues provides a roadmap for designing more potent and selective inhibitors by modifying the chemical structure of the pyrimidine derivative to optimize interactions with these specific amino acids.

Investigation of Potential Biological Targets for Pyrimidine Derivatives

The pyrimidine scaffold is a versatile platform for developing compounds with a wide range of biological activities. Preclinical investigations have explored their potential as enzyme inhibitors, modulators of protein-protein interactions, and agents with broad biological activity profiles.

Enzyme Inhibition Studies

Pyrimidine derivatives have been extensively studied as inhibitors of various enzymes implicated in disease.

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing diabetes. mdpi.comnih.gov Certain pyrimidine derivatives have shown potent inhibitory activity against both α-amylase and α-glucosidase, with some compounds exhibiting activity comparable to the standard drug acarbose. mdpi.comnih.gov Structure-activity relationship studies have highlighted the importance of lipophilic and electron-withdrawing substituents on the phenyl ring for enhanced inhibitory activity. mdpi.com

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. acs.org Pyrimidine derivatives, particularly those with spiro-pyrimidinethione and barbituric acid moieties, have been investigated as urease inhibitors. researchgate.net The presence of electron-withdrawing groups, such as trifluoromethyl and nitro groups, on the aryl ring has been shown to enhance urease inhibitory activity. nih.gov

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects. nih.govnih.gov Several pyrimidine derivatives have been designed and synthesized as selective COX-2 inhibitors, with some showing potency comparable to celecoxib. rsc.orgnih.gov The presence of a methylsulfonyl or sulfonamide group on one of the phenyl rings is a common feature in many selective COX-2 inhibitors. researchgate.net

Kinases: Kinases are a large family of enzymes that play crucial roles in cell signaling and are major targets in cancer therapy. Pyrimidine-based compounds have been developed as inhibitors of various kinases, including Aurora kinases, FMS-like Tyrosine Kinase 3 (FLT3), and Bruton's tyrosine kinase (BTK). rsc.orgnih.govnih.govnih.gov The pyrazolo[3,4-d]pyrimidine scaffold, in particular, is a well-established kinase inhibitor framework. rsc.orgnih.gov

Table 1: Enzyme Inhibition by Pyrimidine Derivatives

| Enzyme Target | Type of Pyrimidine Derivative | Key Findings |

| α-Amylase / α-Glucosidase | 2,4-Diaminopyrimidine derivatives | Dual inhibition, activity comparable to acarbose. mdpi.comnih.gov |

| Urease | Spiro-pyrimidinethiones, Imidazopyridine-based oxazoles | Potent inhibition, enhanced by electron-withdrawing groups. researchgate.netnih.gov |

| COX-2 | Pyrimidine-5-carbonitriles, Imidazo[1,2-a]pyridines | Selective inhibition, potency comparable to celecoxib. nih.govresearchgate.net |

| Kinases (e.g., Aurora, FLT3) | Pyrazolo[3,4-d]pyrimidines, 4,6-Diamino pyrimidines | Potent and selective inhibition of various kinases. rsc.orgnih.govnih.gov |

Modulatory Effects on Protein-Protein Interactions (PPIs)

Protein-protein interactions are fundamental to many cellular processes, and their dysregulation is implicated in various diseases. While research on this compound specifically as a PPI modulator is not extensively detailed in the provided context, the broader class of pyrimidine derivatives is being explored for this purpose. For example, some pyrimidine-based compounds have been investigated for their ability to interfere with the protein-protein interactions involved in viral replication.

General Biological Activity Profiles for the Scaffold

The pyrimidine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.com This has led to the exploration of pyrimidine derivatives for a wide array of therapeutic applications.

Antiproliferative Activity: A significant amount of research has focused on the anticancer potential of pyrimidine derivatives. mdpi.comthepharmajournal.comijrpr.commdpi.comresearchgate.net They have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and lung. thepharmajournal.comijrpr.commdpi.com The mechanisms of action are diverse and can include the inhibition of kinases, tubulin polymerization, and dihydrofolate reductase. mdpi.commdpi.com

Antiviral Activity: Pyrimidine derivatives have demonstrated activity against a range of viruses, including influenza virus, human coronavirus, and hepatitis B virus. mdpi.comnih.govnih.govacs.orgresearchgate.netnih.gov Their antiviral mechanisms can involve the inhibition of viral enzymes like RNA-dependent RNA polymerase or interference with viral entry and replication processes. mdpi.com

Antimicrobial Activity: The pyrimidine core is present in many compounds with antibacterial and antifungal properties. thepharmajournal.comnih.govinnovareacademics.inresearchgate.netias.ac.in These derivatives can act against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA. thepharmajournal.comresearchgate.net Their mechanisms can involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall. researchgate.net

Anti-inflammatory Activity: As mentioned in the context of COX inhibition, pyrimidine derivatives are well-established as anti-inflammatory agents. nih.govnih.govnih.govrsc.orgscirp.org Their anti-inflammatory effects are often mediated by the inhibition of key inflammatory mediators like prostaglandins (B1171923) and cytokines. nih.govrsc.org

Table 2: Biological Activities of the Pyrimidine Scaffold

| Biological Activity | Examples of Investigated Pyrimidine Derivatives | General Findings |

| Antiproliferative | Pyrido[2,3-d]pyrimidines, 2-(phenylamino)pyrimidines | Inhibition of various cancer cell lines through diverse mechanisms. mdpi.commdpi.com |

| Antiviral | 4,7-Disubstituted pyrimido[4,5-d]pyrimidines, Pyrimidine thioglycosides | Efficacy against coronaviruses, influenza, and other viruses. mdpi.comacs.org |

| Antimicrobial | 2,4-Disubstituted-6-thiophenyl-pyrimidines | Broad-spectrum activity against bacteria and fungi, including resistant strains. thepharmajournal.comresearchgate.net |

| Anti-inflammatory | Pyrazolo[3,4-d]pyrimidines, various substituted pyrimidines | Inhibition of inflammatory mediators like COX-2 and cytokines. nih.govnih.govrsc.org |

Future Directions and Emerging Research Avenues for 4,6 Bis 3 Fluorophenyl Pyrimidine

Development of Novel and Sustainable Synthetic Pathways

One promising avenue is the advancement of one-pot multicomponent reactions. These reactions, wherein multiple starting materials are combined in a single flask to form a complex product in a single step, offer significant advantages in terms of efficiency and waste reduction. For the synthesis of 4,6-diarylpyrimidines, this could involve the condensation of a β-diketone equivalent with an amidine source and appropriately substituted aryl aldehydes.

Furthermore, the application of microwave-assisted organic synthesis (MAOS) is expected to accelerate the synthesis of these compounds. Microwave irradiation can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. The development of robust microwave-assisted protocols for the key bond-forming steps in the synthesis of 4,6-bis(3-fluorophenyl)pyrimidine would represent a significant step forward.

Catalysis will also play a pivotal role in future synthetic strategies. The exploration of novel catalysts, including transition metal catalysts for cross-coupling reactions and organocatalysts for key condensation steps, could unlock more efficient and selective synthetic routes. A particular focus will be on developing catalysts that are recoverable and reusable, further enhancing the sustainability of the synthetic process.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Conventional Synthesis | Well-established procedures for similar compounds. | Often requires multiple steps, harsh reagents, and can generate significant waste. |

| Multicomponent Reactions | High atom economy, reduced reaction time, simplified purification. | Optimization of reaction conditions for specific substrates can be challenging. |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, enhanced reaction control. | Requires specialized equipment; scalability can be a concern for industrial applications. |

| Catalytic Methods | High efficiency and selectivity, potential for catalyst recycling. | Catalyst cost and sensitivity to reaction conditions need to be considered. |

Advanced Computational Design and Virtual Screening Methodologies

The integration of advanced computational tools is set to revolutionize the design and discovery of novel this compound-based therapeutics. These in silico methods can significantly reduce the time and cost associated with traditional drug discovery by enabling the rational design and virtual screening of large compound libraries.

Future research will likely employ sophisticated molecular modeling techniques to elucidate the structure-activity relationships (SAR) of this compound and its analogs. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), will be instrumental in building predictive models that correlate the structural features of these compounds with their biological activity. These models can then guide the design of new derivatives with enhanced potency and selectivity.

Virtual screening methodologies will be crucial for identifying novel biological targets for this compound and for discovering new derivatives with desired pharmacological profiles. Large virtual libraries of compounds based on the this compound scaffold can be screened against various protein targets using molecular docking simulations. This approach allows for the prediction of binding affinities and modes of interaction, helping to prioritize compounds for synthesis and biological evaluation.

Furthermore, molecular dynamics (MD) simulations will provide a deeper understanding of the dynamic behavior of this compound when interacting with its biological targets. These simulations can reveal key conformational changes and energetic contributions that govern binding, offering valuable insights for the rational design of more effective inhibitors.

Table 2: Key Computational Approaches for this compound Research

| Computational Method | Application in Drug Discovery | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting the binding mode and affinity of ligands to a target protein. | Identification of potential biological targets and lead compounds. |

| 3D-QSAR (CoMFA/CoMSIA) | Developing predictive models for biological activity based on 3D molecular fields. | Guidance for the rational design of more potent analogs. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of ligand-protein complexes over time. | Understanding the stability of binding and key intermolecular interactions. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of features required for biological activity. | A template for designing novel compounds with similar activity. |

Exploration of New Biological Targets and Mechanisms of Action

While the initial research on diarylpyrimidines has often focused on their potential as kinase inhibitors, the future for this compound lies in a broader exploration of its biological targets and mechanisms of action. The unique electronic and steric properties conferred by the 3-fluorophenyl substituents may lead to novel interactions with a diverse range of proteins implicated in various diseases.

A key area of future investigation will be the use of high-throughput screening (HTS) and target identification technologies to uncover novel biological targets. Techniques such as chemical proteomics and affinity-based protein profiling can be employed to identify the direct binding partners of this compound within the cellular proteome. This unbiased approach has the potential to reveal unexpected therapeutic opportunities.

The investigation of its potential as an allosteric modulator is another exciting avenue. Allosteric modulators bind to a site on a protein distinct from the active site, offering the potential for greater selectivity and a more nuanced pharmacological response. Computational and experimental methods can be used to identify potential allosteric binding pockets on various target proteins that may be amenable to modulation by this compound.

Strategic Molecular Modifications for Enhanced Potency, Selectivity, and Reduced Off-Target Interactions

The this compound scaffold provides a versatile platform for strategic molecular modifications aimed at optimizing its pharmacological profile. Future research will focus on a systematic exploration of structure-activity relationships to enhance potency against desired targets while minimizing off-target interactions.

One key strategy will involve the introduction of various substituents at different positions of the pyrimidine (B1678525) ring and the phenyl groups. The addition of functional groups that can participate in specific hydrogen bonding, hydrophobic, or electrostatic interactions with the target protein can significantly improve binding affinity and selectivity. For instance, the incorporation of small polar groups could enhance solubility and bioavailability, while the addition of bulkier hydrophobic moieties might improve binding to specific pockets within a target protein.

Bioisosteric replacement is another powerful tool for fine-tuning the properties of the lead compound. This involves replacing certain functional groups with others that have similar steric and electronic properties but may offer advantages in terms of metabolic stability, toxicity, or synthetic accessibility. For example, replacing a hydrogen atom with a fluorine atom can block metabolic oxidation at that position, thereby increasing the compound's half-life.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Q & A

Basic Question: What are the key experimental methods for synthesizing 4,6-Bis(3-fluorophenyl)pyrimidine and validating its purity?

Methodological Answer:

The synthesis typically involves condensation reactions under solvent-free or low-solvent conditions to enhance atom economy. For example, a solvent-free mechanochemical approach (grinding reagents like 2-thiomethyl-pyrimidine derivatives with fluorinated aldehydes) can yield the target compound with minimal by-products . Post-synthesis, purity is validated using:

- High-Performance Liquid Chromatography (HPLC) for quantifying residual reactants.

- Nuclear Magnetic Resonance (NMR) to confirm fluorine substitution patterns (e.g., ¹⁹F NMR for distinguishing para/meta fluorine environments) .

- Melting Point Analysis to compare against literature values (e.g., analogs like 3,5-bis(trifluoromethyl)benzoic acid melt at 140–144°C ).

Basic Question: How is the crystal structure of this compound resolved, and what software tools are essential for analysis?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and φ/ω scans .

- Structure Solution : Employ direct methods in SHELXS-97 for phase determination .

- Refinement : Apply full-matrix least-squares refinement in SHELXL-97 , with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are geometrically constrained .

- Validation : Use PLATON to check for missed symmetry and ORTEP-3 for visualizing π-π stacking interactions (e.g., centroid distances of ~3.58 Å between pyrimidine and fluorophenyl rings ).

Advanced Question: How can researchers resolve contradictions in crystallographic data for fluorinated pyrimidine derivatives?

Methodological Answer:

Contradictions often arise from disorder in fluorine positions or twinned crystals . Mitigation strategies include:

- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

- Twinned Refinement : Use SHELXL ’s TWIN/BASF commands for twinned datasets. For example, a BASF parameter of 0.25 indicates a 25% twin fraction .

- Validation Metrics : Cross-check R-factor consistency (R₁ < 0.05 for high-quality structures) and ensure Flack parameter reliability for absolute structure determination .

Advanced Question: What strategies optimize the design of fluorinated pyrimidine derivatives for targeted biological activity?

Methodological Answer:

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at meta positions to enhance metabolic stability. For example, 3-fluorophenyl groups improve binding affinity in kinase inhibitors .

- Computational Screening : Use DFT calculations (e.g., Gaussian09) to predict HOMO/LUMO gaps (e.g., ΔE = 3.44 eV for pyrimidine-based OLED materials ).

- Structure-Activity Relationship (SAR) : Correlate substituent effects with in vitro assays. For instance, thioether-linked derivatives show enhanced antifungal activity due to sulfur’s polarizability .

Advanced Question: How can nonlinear optical (NLO) properties of this compound be experimentally characterized?

Methodological Answer:

- Two-Photon Absorption (TPA) : Measure using femtosecond pulsed lasers (e.g., λ = 800 nm) in dichloromethane. TPA cross-sections (σ₂) > 100 GM indicate potential for optical data storage .

- Hyper-Rayleigh Scattering (HRS) : Quantify second-harmonic generation (SHG) efficiency. For example, styryl-substituted pyrimidines exhibit SHG responses ~10× urea .

- Crystal Packing Analysis : Identify π-π interactions and donor-acceptor alignments that enhance NLO responses .

Advanced Question: What methodologies are employed to study the photophysical properties of fluorinated pyrimidines?

Methodological Answer:

- UV-Vis Spectroscopy : Measure λmax in solvents of varying polarity (e.g., 248 nm in DCM for pyridinyl derivatives ).

- Time-Resolved Fluorescence : Use TCSPC (time-correlated single-photon counting) to determine excited-state lifetimes. For example, carbazole-pyrimidine hybrids show τ = 2–5 ns .

- Electrochemical Analysis : Perform cyclic voltammetry (CV) in acetonitrile to estimate HOMO/LUMO levels. Ag/AgCl reference electrodes and ferrocene internal standards ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.